3-(4-chlorophenyl)-5,6-dimethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4-one
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Overview
Description
3-(4-chlorophenyl)-5,6-dimethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the thieno[2,3-d]pyrimidinone family. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidinone core, a chlorophenyl group, and a pyrrolidinyl ethyl sulfanyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-5,6-dimethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4-one involves multiple steps One common synthetic route includes the cyclocondensation of 4-chlorobenzaldehyde with 2-amino-4,5-dimethylthiophene-3-carboxamide in the presence of a suitable catalystThe reaction conditions typically involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) or sodium ethoxide (EtONa) .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, especially involving the pyrrolidinyl ethyl sulfanyl group. Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
3-(4-chlorophenyl)-5,6-dimethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it is believed to inhibit the synthesis of essential biomolecules in microbial cells, leading to cell death. The exact molecular pathways and targets are still under investigation, but it is thought to interfere with enzymes involved in nucleic acid and protein synthesis .
Comparison with Similar Compounds
Similar compounds include other thieno[2,3-d]pyrimidinones, such as:
Thieno[2,3-d]pyrimidin-4(3H)-one: Lacks the chlorophenyl and pyrrolidinyl ethyl sulfanyl groups, making it less complex and potentially less active.
2-amino-4,5-dimethylthieno[2,3-d]pyrimidin-4(3H)-one: Similar core structure but different substituents, leading to different chemical and biological properties.
4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-amine: Shares the chlorophenyl group but has an amine group instead of the pyrrolidinyl ethyl sulfanyl moiety.
The uniqueness of 3-(4-chlorophenyl)-5,6-dimethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H20ClN3O2S2 |
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Molecular Weight |
434 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5,6-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H20ClN3O2S2/c1-12-13(2)28-18-17(12)19(26)24(15-7-5-14(21)6-8-15)20(22-18)27-11-16(25)23-9-3-4-10-23/h5-8H,3-4,9-11H2,1-2H3 |
InChI Key |
YEKQRHUMTKCLHC-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)N3CCCC3)C4=CC=C(C=C4)Cl)C |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)N3CCCC3)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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